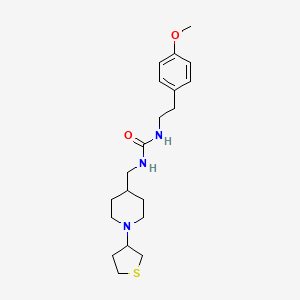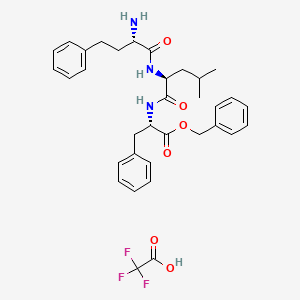
1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-N-methyl-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its stability and versatility in various chemical reactions, making it a valuable ligand in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-N-methyl-1H-1,2,3-triazol-4-amine can be synthesized through a multi-step process involving the following steps:
Formation of Benzyl Azide: Benzyl chloride reacts with sodium azide to form benzyl azide.
Cycloaddition Reaction: The benzyl azide undergoes a cycloaddition reaction with an alkyne in the presence of a copper catalyst to form the triazole ring.
Methylation: The triazole compound is then methylated using methyl iodide to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-N-methyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxides of the triazole compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
1-Benzyl-N-methyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal ions and enhance catalytic reactions.
Biology: The compound is used in bioconjugation techniques to label proteins and enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine involves its ability to stabilize metal ions in coordination complexes. The triazole ring provides a strong binding site for metal ions, preventing their disproportionation and oxidation. This stabilization enhances the catalytic activity of the metal ions in various chemical reactions .
Comparaison Avec Des Composés Similaires
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: This compound has three triazole rings and is used as a ligand in coordination chemistry.
1-Benzyl-1H-1,2,3-triazole: A simpler triazole compound with similar binding properties.
1-Methyl-1H-1,2,3-triazole: Another triazole derivative with different substituents.
Uniqueness: 1-Benzyl-N-methyl-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which provides distinct binding properties and reactivity. Its ability to stabilize metal ions without requiring an inert atmosphere or anhydrous conditions makes it particularly valuable in various chemical applications .
Propriétés
IUPAC Name |
1-benzyl-N-methyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-11-10-8-14(13-12-10)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTZXKWPVUWABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN(N=N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B3009709.png)

![N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B3009714.png)


![6,6-Difluorospiro[2.5]octan-1-amine hydrochloride](/img/structure/B3009719.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide](/img/structure/B3009721.png)
![2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3009722.png)
